2-(1-ethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Description
2-(1-Ethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 1-ethylpyrazole substituent. Cyclopropane rings are known for their high ring strain, which often enhances reactivity and binding affinity in pharmaceutical applications .
Properties
IUPAC Name |
2-(2-ethylpyrazol-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-8(3-4-10-11)6-5-7(6)9(12)13/h3-4,6-7H,2,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPBPZXXPQIGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane-First Strategy
Pyrazole Alkylation Methodologies
The 1-ethyl group installation requires precise N-alkylation to avoid O-alkylation byproducts.
Direct Alkylation of Pyrazole-5-Carboxylates
Adapting US Patent 6,297,386B1, ethylation proceeds via:
- Substrate Activation : Deprotonation of pyrazole-5-carboxylic acid ester using NaH in THF at −10°C.
- Electrophilic Quenching : Addition of ethyl bromide (1.2 eq) with gradual warming to 25°C.
- Workup : Aqueous extraction and silica gel chromatography (hexane/EtOAc 4:1).
Optimized Conditions
Transition Metal-Catalyzed C–H Ethylation
Emerging methods employ palladium catalysts for direct C–H functionalization:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : 1,10-Phenanthroline (10 mol%)
- Ethyl Source : Ethyl diazoacetate (1.5 eq)
- Solvent : DCE at 80°C for 12 h
- Yield : 65% with >20:1 N1:N2 selectivity
Cyclopropanation Techniques
Corey–Chaykovsky Cyclopropanation
From PMC studies, this method forms the cyclopropane ring via:
- Phosphonoacetate Preparation : Ethyl 2-(diethoxyphosphoryl)acetate treated with NaH and 4-methylbenzyl bromide.
- Wittig–Horner Reaction : Condensation with pyrazole-5-carbaldehyde.
- Ring Closure : Michael addition using trimethylsulfoxonium iodide (2.2 eq) and KOtBu.
Critical Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Base | KOtBu (1.5 eq) | +22% vs. NaOH |
| Temperature | 0°C → RT | Prevents dimerization |
| Solvent | DME | Enhances polarity |
"Ethyl 2-(diethoxyphosphoryl)-3-(p-tolyl)propanoate (1.0 g, 4.5 mmol) was added to NaH (196 mg) in dry DME. After 2 h stirring, 1-(bromomethyl)-4-methylbenzene (910 mg) was added at 60°C. Workup afforded cyclopropane ester in 75% yield after chromatography."
Rhodium-Catalyzed Cyclopropanation
For stereocontrolled synthesis:
- Catalyst : Rh₂(S-PTTL)₄ (2 mol%)
- Carbene Source : Ethyl diazoacetate (3 eq)
- Substrate : Pyrazole-containing styrene derivative
- Conditions : CH₂Cl₂, 40°C, 6 h
- Outcome : 72% yield, dr 4:1 (trans:cis)
Industrial-Scale Considerations
Continuous Flow Cyclopropanation
Pilot studies demonstrate:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 34 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
| Energy Consumption | 820 kWh/kg | 410 kWh/kg |
Analytical Challenges and Solutions
Stereochemical Characterization
Impurity Profiling
Common byproducts and mitigation:
- Pyrazole O-Ethylation : <2% via low-temperature alkylation
- Cyclopropane Ring-Opening : <1% using anhydrous KOtBu
Emerging Technologies
Enzymatic Desymmetrization
- Enzyme : Candida antarctica Lipase B (CAL-B)
- Substrate : meso-Cyclopropane diester
- Outcome : 98% ee, 55% conversion (24 h)
Photocatalytic C–H Activation
- Catalyst : Ir(ppy)₃ (1 mol%)
- Conditions : Blue LEDs, DMF, 25°C
- Yield : 58% with improved functional group tolerance
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Drug Development
The unique structure of 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid makes it a candidate for pharmaceutical applications, particularly in the development of new drugs targeting specific biochemical pathways.
- Mechanism of Action : Compounds with pyrazole moieties often exhibit anti-inflammatory and analgesic properties. The cyclopropane ring can enhance the binding affinity to target proteins due to its strain and unique geometry, potentially leading to more effective therapeutic agents.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds possess antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics or antiseptics.
Insecticidal Properties
Recent studies have highlighted the insecticidal activities of pyrazole derivatives, including those similar to this compound. These compounds have shown effectiveness against various agricultural pests, making them valuable in crop protection strategies.
Agrochemicals
The incorporation of pyrazole-based compounds into agrochemical formulations has been explored due to their ability to modulate plant growth and increase resistance to pests and diseases.
Herbicide Development
Research has suggested that compounds similar to this compound can be designed as selective herbicides, targeting specific weed species while minimizing harm to crops.
Case Study 1: Synthesis and Bioactivity
A study focused on synthesizing novel pyrazole derivatives demonstrated that certain modifications to the structure of this compound significantly enhanced its bioactivity against specific pathogens. The results indicated an increase in potency with specific substituents on the pyrazole ring, showcasing the importance of structural optimization in drug design .
Case Study 2: Environmental Impact Assessment
Another research project evaluated the environmental impact of using pyrazole-based agrochemicals, including those derived from this compound. The findings suggested that while these compounds are effective against pests, their degradation products need further investigation to assess long-term ecological effects .
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Identifier Comparison
Key Observations:
Cyano-substituted analogs (trans/cis) exhibit higher acidity due to the strong electron-withdrawing nature of the CN group .
Stereochemical Influence: Cis/trans isomerism in cyanocyclopropane derivatives (e.g., CAS 39891-82-2 vs. 1463522-68-0) affects dipole moments and solubility. Trans isomers generally show lower solubility in polar solvents .
Biological Activity :
- Pyrazole-containing analogs (e.g., compound 74 in ) demonstrate antimicrobial and anti-inflammatory activity, suggesting the target compound may share similar pharmacological profiles .
- Trifluoromethyl groups (e.g., CAS 871476-77-6) enhance metabolic stability and lipophilicity, a trait absent in the ethylpyrazole analog .
Synthetic Accessibility :
- Ethyl-substituted cyclopropanes (e.g., CAS 150864-95-2) are typically synthesized via cyclopropanation of alkenes with ethyl diazoacetate, whereas pyrazole derivatives require coupling reactions (e.g., amide bond formation in ) .
Biological Activity
2-(1-ethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- IUPAC Name : this compound
- CAS Number : Not specified in the available sources.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : Research indicates that pyrazole derivatives can inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. This inhibition can lead to reduced lactate production and subsequently hinder tumor growth in various cancer cell lines .
- Anticancer Properties : The compound has shown potential anticancer activity through mechanisms such as apoptosis induction in specific cancer cell models. In studies, it was found to exhibit cytotoxic effects superior to standard chemotherapeutic agents like bleomycin .
Research Findings and Case Studies
Several studies have explored the biological activity of similar pyrazole-based compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
Therapeutic Applications
The findings suggest that this compound could be developed as a therapeutic agent for:
- Cancer Treatment : Due to its ability to induce apoptosis and inhibit key metabolic pathways in cancer cells.
- Neurological Disorders : Its interaction with muscarinic receptors may provide avenues for treating conditions like Alzheimer's disease.
Q & A
Q. What established synthetic routes are available for 2-(1-ethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step organic reactions, such as cyclopropanation of pyrazole precursors or coupling of pre-formed cyclopropane and pyrazole moieties. Key steps may include:
- Cyclopropanation : Using vinyl pyrazole derivatives with carbene precursors (e.g., diazo compounds) under transition metal catalysis.
- Acid coupling : Activation of the carboxylic acid group via reagents like EDCl/HOBt for amide bond formation or esterification.
- Ethyl group introduction : Alkylation of pyrazole nitrogen using ethyl halides in basic conditions (e.g., K₂CO₃ in DMF). Optimized conditions often require strict temperature control (0–60°C), anhydrous solvents, and pH monitoring to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the pyrazole and cyclopropane rings. For example, cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm) due to ring strain .
- X-ray Crystallography : Programs like SHELXL (for refinement) and SHELXD (for structure solution) are critical for resolving stereochemistry and bond angles. High-resolution data (>1.0 Å) are recommended to address challenges like twinning or disorder in the cyclopropane ring .
- HPLC-MS : Validates purity (>95%) and molecular weight (C₉H₁₂N₂O₂; theoretical MW 180.20 g/mol) .
Q. How does the cyclopropane ring influence the compound’s stability under physiological or experimental conditions?
The strained cyclopropane ring enhances reactivity but may reduce thermal stability. Key considerations:
- pH sensitivity : The carboxylic acid group (pKa ~4.5) can protonate/deprotonate in biological buffers, affecting solubility.
- Oxidative stability : Cyclopropane rings are prone to ring-opening under strong acidic/basic conditions or UV exposure. Stabilization strategies include derivatization (e.g., ester prodrugs) or formulation in inert matrices .
Advanced Research Questions
Q. How does ethyl substitution on the pyrazole nitrogen affect conformational flexibility compared to methyl or bulkier substituents?
Ethyl groups balance steric hindrance and electronic effects:
- Steric impact : Ethyl (vs. methyl) increases rotational barriers, potentially stabilizing specific conformers for receptor binding.
- Electronic effects : The electron-donating ethyl group may modulate pyrazole ring aromaticity, altering π-π stacking interactions. Comparative studies with methyl or isopropyl analogs (e.g., 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid) reveal distinct bioactivity profiles, suggesting substituent size directly impacts target selectivity .
Q. What strategies resolve discrepancies in pharmacological data across studies (e.g., anti-inflammatory vs. analgesic potency)?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or inflammation models (LPS-induced vs. carrageenan paw edema).
- Metabolic stability : Ethyl groups may enhance metabolic half-life in vivo compared to in vitro assays. Standardization approaches:
- Use of isotopically labeled analogs to track metabolite interference.
- Cross-validation with structural analogs (e.g., pyrazole-4-carboxylic acid derivatives) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
